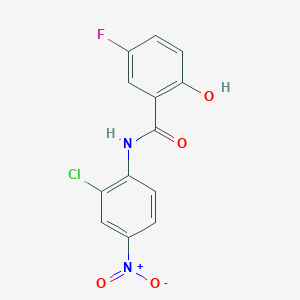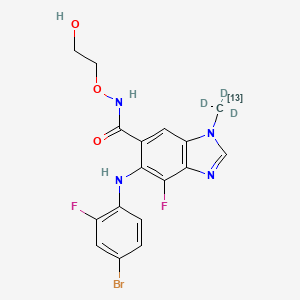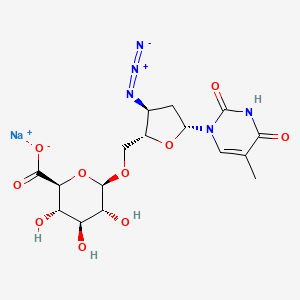
Zidovudine O-|A-D-glucuronide (sodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zidovudine O-|A-D-glucuronide (sodium) is a major metabolite of Zidovudine, a nucleoside reverse transcriptase inhibitor widely used in the treatment of HIV infection . This compound is formed through the glucuronidation of Zidovudine, which involves the addition of a glucuronic acid moiety to the parent drug . Zidovudine O-|A-D-glucuronide (sodium) is primarily used in scientific research to study the metabolism and pharmacokinetics of Zidovudine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Zidovudine O-|A-D-glucuronide (sodium) involves the enzymatic glucuronidation of Zidovudine. This process is typically carried out using UDP-glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to Zidovudine . The reaction is conducted under mild conditions, usually at physiological pH and temperature, to ensure the stability of the enzyme and the substrate .
Industrial Production Methods
Industrial production of Zidovudine O-|A-D-glucuronide (sodium) follows a similar enzymatic process but on a larger scale. The reaction is optimized for high yield and purity, often involving the use of immobilized enzymes to facilitate the separation and reuse of the biocatalyst . The product is then purified through a series of chromatographic techniques to remove any impurities and ensure the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions
Zidovudine O-|A-D-glucuronide (sodium) primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronic acid moiety . Conjugation reactions, such as sulfation and methylation, can further modify the compound, affecting its solubility and biological activity.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Conjugation: Enzymatic reactions using sulfotransferases or methyltransferases, often conducted at physiological pH and temperature.
Major Products
Hydrolysis: Zidovudine and glucuronic acid.
Conjugation: Sulfated or methylated derivatives of Zidovudine O-|A-D-glucuronide (sodium).
Wissenschaftliche Forschungsanwendungen
Zidovudine O-|A-D-glucuronide (sodium) is extensively used in scientific research to study the metabolism and pharmacokinetics of Zidovudine. It serves as a model compound to investigate the enzymatic pathways involved in drug metabolism and the factors influencing the bioavailability and elimination of Zidovudine. Additionally, it is used in studies on drug-drug interactions, as the glucuronidation pathway is a common route for the metabolism of many drugs.
Wirkmechanismus
Zidovudine O-|A-D-glucuronide (sodium) exerts its effects primarily through its role as a metabolite of Zidovudine. Zidovudine is a prodrug that must be phosphorylated to its active triphosphate form, which inhibits the activity of HIV-1 reverse transcriptase by terminating the DNA chain during viral replication. The glucuronidation of Zidovudine facilitates its excretion from the body, thereby regulating its plasma concentration and therapeutic efficacy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lamivudine O-|A-D-glucuronide (sodium): Another glucuronide metabolite of a nucleoside reverse transcriptase inhibitor used in HIV treatment.
Abacavir O-|A-D-glucuronide (sodium): A glucuronide metabolite of Abacavir, another antiretroviral drug.
Uniqueness
Zidovudine O-|A-D-glucuronide (sodium) is unique in its specific role in the metabolism of Zidovudine. Unlike other glucuronide metabolites, it is formed through the glucuronidation of a nucleoside analog, which has distinct implications for its pharmacokinetics and therapeutic applications. Its study provides valuable insights into the metabolism of nucleoside reverse transcriptase inhibitors and their interactions with other drugs.
Eigenschaften
Molekularformel |
C16H20N5NaO10 |
|---|---|
Molekulargewicht |
465.35 g/mol |
IUPAC-Name |
sodium;(2S,3S,4S,5R,6R)-6-[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C16H21N5O10.Na/c1-5-3-21(16(28)18-13(5)25)8-2-6(19-20-17)7(30-8)4-29-15-11(24)9(22)10(23)12(31-15)14(26)27;/h3,6-12,15,22-24H,2,4H2,1H3,(H,26,27)(H,18,25,28);/q;+1/p-1/t6-,7+,8+,9-,10-,11+,12-,15+;/m0./s1 |
InChI-Schlüssel |
ANFPIJBVCFGZOF-UACHAAAFSA-M |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)N=[N+]=[N-].[Na+] |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC3C(C(C(C(O3)C(=O)[O-])O)O)O)N=[N+]=[N-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


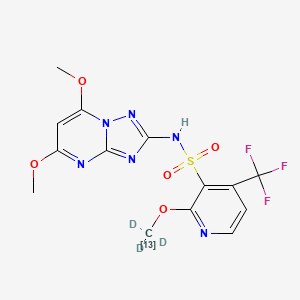
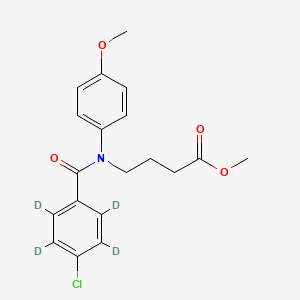
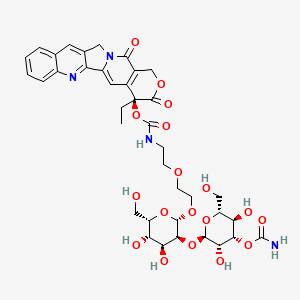
![2-amino-1-[2,5-bis(trideuteriomethoxy)phenyl]ethanol](/img/structure/B12421312.png)
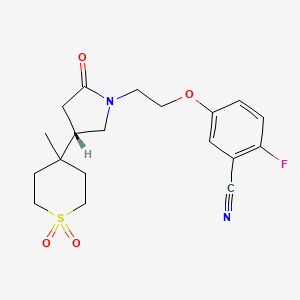
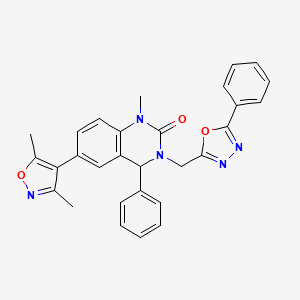

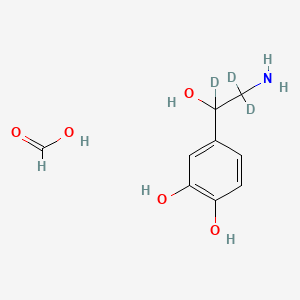
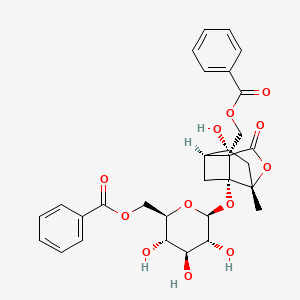
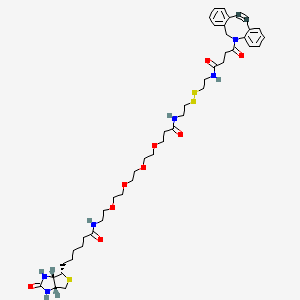
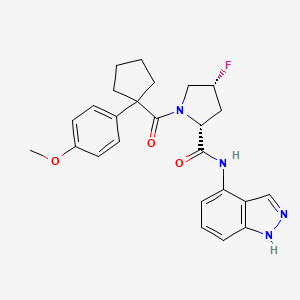
![(5Z)-3-[2-oxo-2-(2-oxochromen-3-yl)ethyl]-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B12421369.png)
